2-(4-Bromo-2-(difluoromethoxy)phenyl)acetic acid
Description
2-(4-Bromo-2-(difluoromethoxy)phenyl)acetic acid is a brominated aromatic compound featuring a difluoromethoxy substituent at the 2-position and an acetic acid moiety. The bromine atom acts as an electron-withdrawing group, while the difluoromethoxy group introduces polarity and metabolic stability due to fluorine’s electronegativity . Its structure combines halogenated and fluorinated substituents, which are common in drug design to optimize bioavailability and receptor binding .
Properties
Molecular Formula |
C9H7BrF2O3 |
|---|---|
Molecular Weight |
281.05 g/mol |
IUPAC Name |
2-[4-bromo-2-(difluoromethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C9H7BrF2O3/c10-6-2-1-5(3-8(13)14)7(4-6)15-9(11)12/h1-2,4,9H,3H2,(H,13,14) |
InChI Key |
CEXLWAFSTUJZHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)F)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the electrophilic aromatic substitution of phenylacetic acid with bromine in the presence of a catalyst such as mercuric oxide . The difluoromethoxy group can be introduced via nucleophilic substitution using a suitable difluoromethoxy reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization steps. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-(difluoromethoxy)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of phenylacetic acid derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenylacetic acids, ketones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Bromo-2-(difluoromethoxy)phenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-(difluoromethoxy)phenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine and difluoromethoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to desired biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
The phenyl ring’s substituents significantly influence electronic properties, solubility, and biological activity. Key comparisons include:
Methoxy vs. Difluoromethoxy Groups
- 2-(4-Bromo-2-methoxyphenyl)acetic acid (CAS 1026089-09-7): The methoxy group (-OCH₃) is electron-donating, increasing ring electron density. Molecular weight: 245.07 g/mol .
2-(4-Bromo-2-(difluoromethoxy)phenyl)acetic acid :
Halogenation Patterns
- 2-(4-Bromo-2,5-difluorophenyl)acetic acid (CAS 871035-64-2): Additional fluorine at the 5-position increases electronegativity and steric hindrance. Molecular weight: 251.03 g/mol . Potential for enhanced binding to hydrophobic enzyme pockets.
- Molecular weight: 259.07 g/mol .
Modifications to the Acetic Acid Moiety
Variations in the carboxylic acid group affect solubility and pharmacokinetics:
Phenoxy vs. Phenyl Linkages
- 2-(4-Bromo-2-isopropylphenoxy)acetic acid (CAS 685853-35-4): Phenoxy linkage (-O-) instead of direct phenyl attachment reduces planarity. Molecular weight: 273.12 g/mol . Increased flexibility may alter binding affinity in biological targets.
Esterification and Functionalization
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Substituents | Molecular Weight (g/mol) | logP (Predicted) | Key Biological Activity |
|---|---|---|---|---|
| This compound | 4-Br, 2-OCF₂H | 277.07 | 2.8 | Under investigation |
| 2-(4-Bromo-2-methoxyphenyl)acetic acid | 4-Br, 2-OCH₃ | 245.07 | 2.1 | Not reported |
| 2-(4-Bromo-2,5-difluorophenyl)acetic acid | 4-Br, 2,5-F | 251.03 | 2.5 | Not reported |
| 2-(4-Bromo-2-isopropylphenoxy)acetic acid | 4-Br, 2-isoC₃H₇, phenoxy | 273.12 | 3.2 | Not reported |
Biological Activity
2-(4-Bromo-2-(difluoromethoxy)phenyl)acetic acid is a compound of interest due to its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a bromine atom and a difluoromethoxy group on a phenyl ring, contributing to its unique reactivity and biological interactions.
Research indicates that this compound may act as an enzyme inhibitor, particularly affecting cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound's ability to form covalent bonds with active site residues or induce conformational changes in enzyme structures is essential for its pharmacological effects.
Biological Activities
The compound has been studied for various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 0.57 μM to 8.57 μM against various tumor cells .
- Antimicrobial Effects : Similar compounds have demonstrated antimicrobial properties, with minimum inhibitory concentration (MIC) values indicating effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition : The compound's interaction with specific enzymes has been highlighted in studies focusing on histone deacetylases (HDACs), where fluorinated derivatives showed enhanced inhibitory activity compared to non-fluorinated counterparts.
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluating the effects of fluorinated compounds on cancer cell lines reported that the presence of electron-withdrawing groups like bromine significantly increased inhibitory activity against HDACs, leading to apoptosis in tumor cells .
- Enzyme Interaction Studies : Research involving NMR spectroscopy has provided insights into the binding interactions between this compound and enzyme targets, revealing potential pathways for therapeutic intervention .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-2-(4-bromophenyl)acetic acid | Lacks difluoromethoxy group | Reduced reactivity |
| 2-Amino-2-(4-methoxyphenyl)acetic acid | Lacks bromo group | Different enzyme interactions |
| 2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid | Contains chloro instead of bromo | Altered reactivity and biological effects |
The presence of both bromine and difluoromethoxy groups enhances the compound's reactivity and provides distinct electronic properties that influence its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
